Distinct Electronic and Steric Profile of 4-Methyl-3-aminoisoxazole Compared to 5-Substituted Isomers
The 4-methyl substitution on the isoxazole ring adjacent to the 3-amino group creates a unique electronic environment that influences both basicity and nucleophilicity. This property is critical for predicting reactivity in amide coupling and other derivatization reactions. The predicted pKa of the conjugate acid for 4-methyl-1,2-oxazol-3-amine is approximately 2.13 ± 0.10, a value that reflects the electron-donating effect of the methyl group and the electron-withdrawing nature of the isoxazole ring . In contrast, regioisomers such as 5-methylisoxazol-3-amine (CAS 1466-55-1) or 3-methylisoxazol-4-amine (CAS 354795-62-3) exhibit different pKa values and nucleophilic character at the amine, leading to divergent reaction kinetics and yields in downstream synthetic steps [1].
| Evidence Dimension | pKa of Conjugate Acid |
|---|---|
| Target Compound Data | 2.13 ± 0.10 (predicted) |
| Comparator Or Baseline | 5-Methylisoxazol-3-amine (estimated pKa differs by ~0.5-1.0 units based on regioisomeric electronic effects) |
| Quantified Difference | Estimated pKa shift of approximately 0.5-1.0 units relative to 5-substituted isomer |
| Conditions | Computational prediction; experimental values may vary |
Why This Matters
The distinct pKa dictates solubility profile and reaction conditions for downstream functionalization, making this specific isomer essential for maintaining consistent synthetic yields in multi-step medicinal chemistry campaigns.
- [1] Hamana, M., et al. 'A Novel Synthesis of 4-Methyl-, 4-Oxo-, and 4-Amino-3-(3-methyl-5-isoxazolyl)pyridine Derivatives via N-Silyl-1-aza-allyl-Anion.' Chemical and Pharmaceutical Bulletin, 1992. View Source
